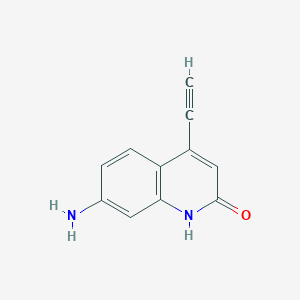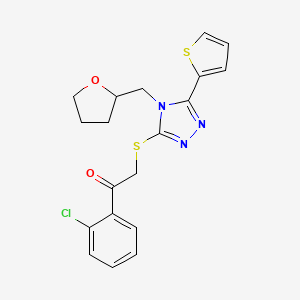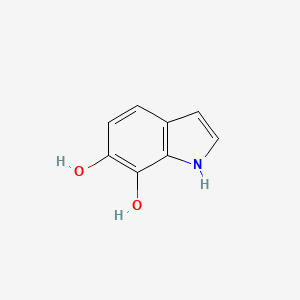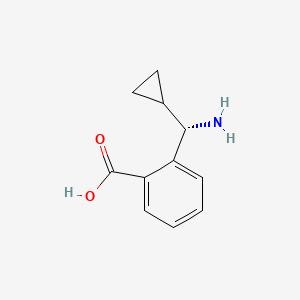
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropyl group attached to an amino-methyl group, which is further connected to a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Amino-Methylation:
Benzoic Acid Attachment: The final step involves the coupling of the amino-methyl-cyclopropyl intermediate with benzoic acid, which can be facilitated by activating agents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or further to hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Imines, nitriles.
Reduction: Benzyl alcohol, hydrocarbons.
Substitution: Various substituted benzoic acid derivatives.
科学研究应用
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the target molecule, leading to conformational changes that affect its activity. The amino group can form hydrogen bonds or ionic interactions, further stabilizing the compound-target complex.
相似化合物的比较
Similar Compounds
®-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride: The enantiomer of the compound, with similar but distinct biological activities.
2-(amino(cyclopropyl)methyl)benzoic acid: The non-salt form, with different solubility and bioavailability properties.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups but different functional groups attached.
Uniqueness
(S)-2-(amino(cyclopropyl)methyl)benzoicacidhydrochloride stands out due to its chiral nature, which can lead to enantioselective interactions with biological targets. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous environments and biological applications.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-[(S)-amino(cyclopropyl)methyl]benzoic acid |
InChI |
InChI=1S/C11H13NO2/c12-10(7-5-6-7)8-3-1-2-4-9(8)11(13)14/h1-4,7,10H,5-6,12H2,(H,13,14)/t10-/m0/s1 |
InChI 键 |
ZBOPEFNQOWSIAM-JTQLQIEISA-N |
手性 SMILES |
C1CC1[C@@H](C2=CC=CC=C2C(=O)O)N |
规范 SMILES |
C1CC1C(C2=CC=CC=C2C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)
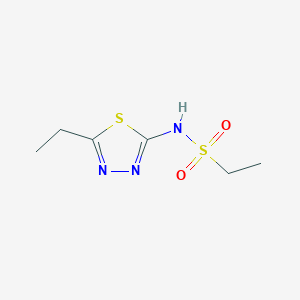

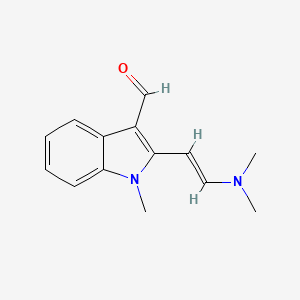
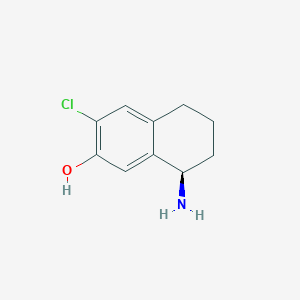

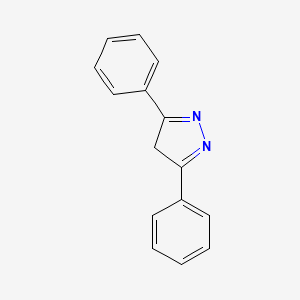
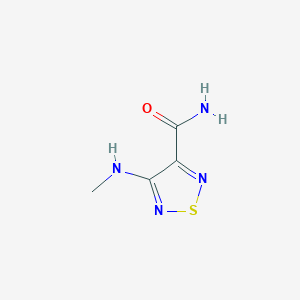
![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
